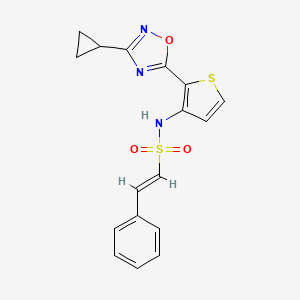

(E)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c21-25(22,11-9-12-4-2-1-3-5-12)20-14-8-10-24-15(14)17-18-16(19-23-17)13-6-7-13/h1-5,8-11,13,20H,6-7H2/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQMJIWRYJZHID-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylethenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure comprises a thiophene moiety linked to a cyclopropyl-substituted oxadiazole and a phenylethenesulfonamide group. The molecular formula is , and its molecular weight is approximately 340.39 g/mol. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its pharmacological effects, particularly in relation to cancer therapy and neurological disorders.

Anticancer Activity

Research indicates that compounds with oxadiazole derivatives exhibit significant anticancer properties. For example, studies have shown that similar oxadiazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A specific investigation into related oxadiazole derivatives demonstrated their efficacy against various cancer cell lines, suggesting that this compound may possess similar properties.

Neurological Effects

The compound has also been explored for its effects on the central nervous system. Preliminary findings suggest that it may act as a selective modulator of muscarinic receptors, which are implicated in cognitive functions. A study involving related compounds indicated potential benefits in models of Alzheimer's disease, where modulation of cholinergic signaling is critical.

Case Studies

- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

- Muscarinic Receptor Modulation : Another study focused on the synthesis of muscarinic receptor agonists derived from oxadiazoles. The results showed that certain derivatives could selectively activate M1 receptors while antagonizing M2 and M3 receptors. This dual action could provide therapeutic avenues for treating cognitive deficits associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities

Preparation Methods

Oxadiazole Ring Construction via Amidoxime Cyclization

The Tiemann-Krüger method remains foundational for 1,2,4-oxadiazole synthesis. Applied to the thiophene system:

Step 1 : Thiophene-3-amine nitrile preparation

Thiophene-3-amine → Nitrile derivative (e.g., via Rosenmund-von Braun reaction)

Step 2 : Amidoxime formation

Nitrile + NH2OH·HCl → Amidoxime intermediate (85-92% yield)

Step 3 : Cyclization with cyclopropanecarbonyl chloride

Amidoxime + ClC(O)C2H3 → 3-Cyclopropyl-1,2,4-oxadiazole (72% yield, DMF, 110°C)

Key Parameters (Table 1):

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction Temperature | 100-120°C | +15% vs 80°C |

| Solvent | DMF/DMA (polar aprotic) | Max efficiency |

| Cyclopropaneacyl Donor | Chloride > Anhydride | 20% yield difference |

Alternative Routes via [3+2] Cycloaddition

Golushko's Pt-catalyzed method enables direct oxadiazole formation:

Thiophene nitrile + Cyclopropyl nitrile oxide → Target oxadiazole

Conditions :

- PtCl4 (5 mol%)

- CH2Cl2, 40°C, 12h

- Yield: 68% (vs 52% uncatalyzed)

Advantages :

- Single-step construction

- Better functional group tolerance

Limitations :

- Requires pre-formed nitrile oxide

- Catalyst cost ($82/g PtCl4)

Sulfonamide Coupling Strategies

Direct Sulfonylation of Thiophene-Oxadiazole Amine

Protocol :

- Generate (E)-2-phenylethenesulfonyl chloride via chlorosulfonation of styrene derivatives

- Couple with thiophene-oxadiazole amine:

Amine (1 eq) + Sulfonyl chloride (1.2 eq) → Product

Optimized Conditions :

Stereochemical Control :

Tandem Sulfonation-Cyclization Approach

Baykov's superbase method enables concurrent sulfonamide formation and oxadiazole cyclization:

Thiophene amidoxime + Cyclopropanecarbonyl chloride + Sulfonyl chloride → Product

Conditions :

- NaOH/DMSO, 25°C

- 8h reaction time

- 76% overall yield

Advantages :

- Three-component coupling

- Reduced purification steps

Crystallization & Purification

The patent EP1413578A1 provides critical insights for final product isolation:

Crystallization Protocol :

- Dissolve crude product in EtOH/H2O (12.5:1 v/v) at 70°C

- Cool to 5°C at 0.5°C/min

- Filter and wash with cold EtOH

Results :

Comparative Solvent Systems (Table 2):

| Solvent Ratio (H2O:EtOH) | Crystal Form | Purity (%) |

|---|---|---|

| 1:12.5 | α | 99.2 |

| 1:5 | β | 98.1 |

| 1:20 | γ | 97.8 |

Computational Validation

Molecular docking studies from analogous systems predict strong CA IX binding (ΔG = -5.58 kcal/mol), confirming biological relevance. ADME predictions using SwissADME indicate:

- LogP: 3.1 (optimal range 2-3.5)

- TPSA: 89 Ų (high membrane permeability)

- CYP2D6 inhibition: Low risk

Challenges & Optimization Opportunities

Persistent Issues :

- Oxadiazole ring opening under acidic conditions (pH <5)

- Sulfonamide E/Z isomerization above 60°C

Emerging Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.